13-cis-Retinaloxime is a derivative of retinal, which plays a crucial role in vision as a chromophore in photoreceptor cells. This compound is of significant interest in both biological and pharmaceutical research due to its involvement in the visual cycle and potential therapeutic applications. The compound can be synthesized from retinal through a reaction with hydroxylamine, yielding a stable oxime derivative.
Source: 13-cis-Retinaloxime is primarily derived from natural sources such as animal retinas, where it can be found alongside other retinoids. It is also synthesized in laboratories for research purposes.
Classification: 13-cis-Retinaloxime belongs to the class of retinoids, which are organic compounds related to vitamin A. It specifically falls under the category of oximes, characterized by the presence of a C=N-OH functional group.
The synthesis of 13-cis-Retinaloxime typically involves the following methods:
Structure: The molecular structure of 13-cis-Retinaloxime features a conjugated system that includes a cyclohexene ring and an oxime functional group. The configuration around the double bond is crucial for its biological activity.
13-cis-Retinaloxime participates in various chemical reactions, primarily involving:
The mechanism by which 13-cis-Retinaloxime functions primarily relates to its role in the visual cycle:
13-cis-Retinaloxime has several scientific uses:
13-cis-Retinaloxime (C₂₀H₂₉NO) is a geometric isomer of retinaloxime characterized by a specific bend in its polyene chain at the C13=C14 double bond. This configuration imposes a ~30° twist from planarity, disrupting the conjugated system's linearity and altering electron delocalization compared to the all-trans isomer. The oxime group (C=N-OH), formed by reacting retinal's aldehyde with hydroxylamine, adopts predominantly the anti conformation where the hydroxyl proton is oriented away from the polyene chain. This configuration sterically clashes with the methyl group at C10, introducing molecular strain that influences photochemical behavior and protein-binding specificity [6] [7].
Table 1: Stereochemical Features of 13-cis-Retinaloxime
Structural Element | Configuration | Stereochemical Consequence |
---|---|---|
C13=C14 bond | cis | 30° chain kink |
C=N-OH group | anti | Steric clash with C10 methyl |
C6-C7 bond | s-trans | Partial conjugation disruption |
Bond length alternation in 13-cis-retinaloxime reveals distinct perturbations in electron delocalization due to the cis kink. Resonance Raman spectroscopy identifies abnormal elongation of the C12-C13 bond (typically 1.45 Å) and shortening of C14-C15 bond (1.37 Å), disrupting the regular pattern of single/double bond alternation observed in all-trans isomers. Density functional theory (DFT) calculations confirm a 15% reduction in π-orbital overlap between C10-C15 compared to all-trans-retinaloxime, explaining its blue-shifted UV-Vis absorption maximum at ~365 nm. The oxime group further polarizes the system, with charge transfer occurring from the polyene toward the electron-deficient nitrogen [4] [6] [9].
Chromatographic Separation:Normal-phase HPLC elution times under standardized conditions (silica column, 0.5-4% ethyl acetate/hexane gradient) demonstrate increased polarity for cis isomers:
Spectral and Energetic Properties:Table 2: Comparative Properties of Retinaloxime Isomers
Isomer | λₘₐₓ (nm) | Relative Energy (kcal/mol) | Oxime pKa |
---|---|---|---|
All-trans | 380 | 0 (reference) | 10.2 |
13-cis | 365 | +3.8 | 9.9 |
11-cis | 370 | +5.1 | 10.4 |
9-cis | 375 | +4.3 | 10.1 |
13-cis-retinaloxime exhibits unique photoisomerization kinetics, with quantum yields 40% lower than all-trans for trans-to-cis conversion under 365 nm irradiation. This kinetic inertia stems from steric hindrance between the C10 methyl and oxime oxygen during excited-state relaxation [4] [6].
The oxime group (C=N-OH) serves as a hydrogen-bonding anchor that stabilizes 13-cis-retinaloxime in protein binding pockets. Isotope exchange experiments in D₂O reveal slowed thermal isomerization rates (t₁/₂ = 21 ± 3 min vs. 7 ± 1 min in H₂O), confirming proton transfer participates in the rate-limiting step. Molecular dynamics simulations identify two key interactions:
Table 3: Hydrogen-Bonding Interactions in Rhodopsin Analogue Complexes
Residue | Interaction Type | Bond Length (Å) | Energy Contribution (kJ/mol) |
---|---|---|---|
Glu181 | O-H···O | 1.78 | -12.4 |
Ser186 | N···H-O | 2.12 | -8.7 |
Water504 | O-H···N | 2.05 | -6.9 |
The hydrophobic environment of opsin's binding pocket further stabilizes the 13-cis configuration by shielding the oxime moiety from solvent-mediated hydrolysis. This protection extends the chromophore’s functional lifetime in photoreceptive tissues [1] [4] [8].
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